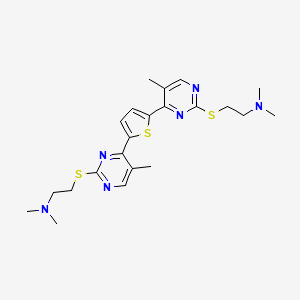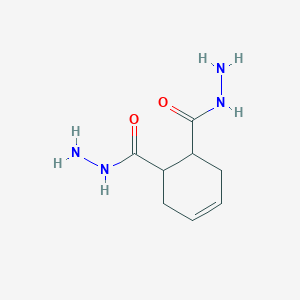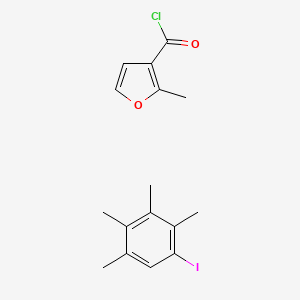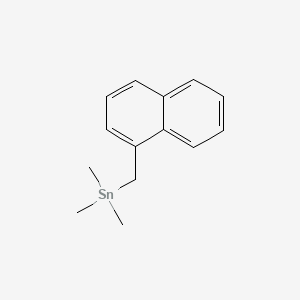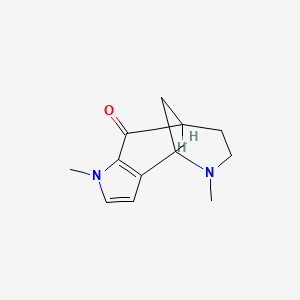
4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- is a complex organic compound with the molecular formula C12H16N2O It is characterized by a unique structure that includes a methano bridge and a pyrroloazocinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloazocinone core, followed by the introduction of the methano bridge and the hexahydro modifications. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
化学反応の分析
Types of Reactions
4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one: Lacks the hexahydro and dimethyl modifications.
1,4,5,6,7,8-Hexahydro-1,5-dimethyl-9H-pyrrolo(3,2-c)azocin-9-one: Similar structure but without the methano bridge.
Uniqueness
The uniqueness of 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- lies in its combined structural features, which confer specific chemical and biological properties not found in its analogs
特性
CAS番号 |
83348-31-6 |
|---|---|
分子式 |
C12H16N2O |
分子量 |
204.27 g/mol |
IUPAC名 |
5,11-dimethyl-5,11-diazatricyclo[6.3.1.02,6]dodeca-2(6),3-dien-7-one |
InChI |
InChI=1S/C12H16N2O/c1-13-5-3-8-7-10(13)9-4-6-14(2)11(9)12(8)15/h4,6,8,10H,3,5,7H2,1-2H3 |
InChIキー |
DHMWBTCBYCEYBA-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2CC1C3=C(C2=O)N(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


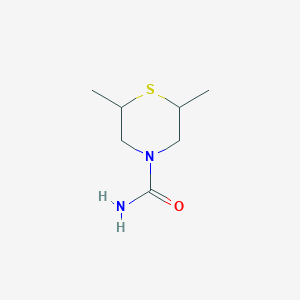

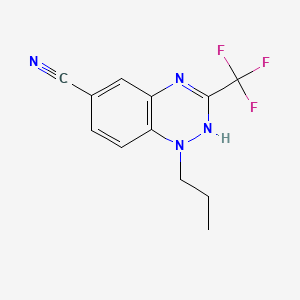
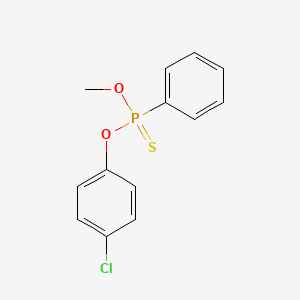
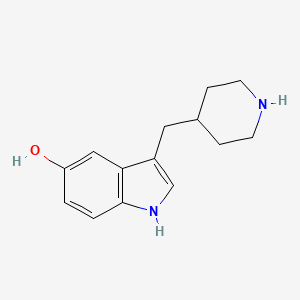
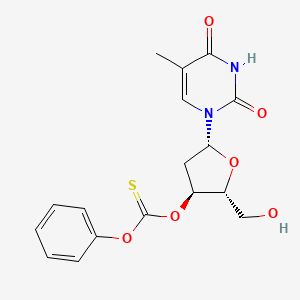
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
